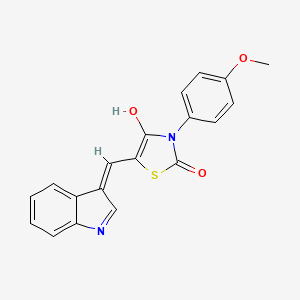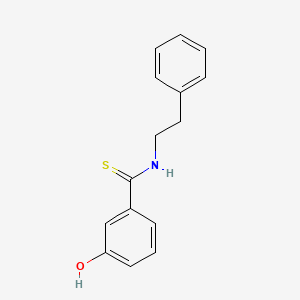![molecular formula C13H21ClN2 B6079583 2-[1-methyl-2-(1-piperidinyl)ethyl]pyridine hydrochloride](/img/structure/B6079583.png)
2-[1-methyl-2-(1-piperidinyl)ethyl]pyridine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-methyl-2-(1-piperidinyl)ethyl]pyridine hydrochloride, commonly known as MPEP, is a selective antagonist for metabotropic glutamate receptor subtype 5 (mGluR5). It is a white crystalline powder that is soluble in water and ethanol. MPEP has been widely used in scientific research to investigate the role of mGluR5 in various physiological and pathological processes.
Wirkmechanismus
MPEP selectively binds to and blocks the activity of 2-[1-methyl-2-(1-piperidinyl)ethyl]pyridine hydrochloride, which is a G protein-coupled receptor that is widely expressed in the central nervous system. 2-[1-methyl-2-(1-piperidinyl)ethyl]pyridine hydrochloride is involved in various cellular processes, including synaptic plasticity, neurotransmitter release, and neuronal excitability. By blocking 2-[1-methyl-2-(1-piperidinyl)ethyl]pyridine hydrochloride activity, MPEP can modulate these processes and affect neuronal function.
Biochemical and Physiological Effects:
MPEP has been shown to have various biochemical and physiological effects in animal models and cell cultures. These include reducing glutamate release, increasing GABA release, modulating calcium signaling, and regulating protein synthesis. MPEP has also been shown to have neuroprotective effects in various models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
MPEP has several advantages for lab experiments, including its high selectivity for 2-[1-methyl-2-(1-piperidinyl)ethyl]pyridine hydrochloride, its ability to cross the blood-brain barrier, and its low toxicity. However, MPEP also has some limitations, including its short half-life and its potential for off-target effects at high concentrations.
Zukünftige Richtungen
There are several future directions for the use of MPEP in scientific research. These include investigating the role of 2-[1-methyl-2-(1-piperidinyl)ethyl]pyridine hydrochloride in other neurological and psychiatric disorders, developing more selective and potent 2-[1-methyl-2-(1-piperidinyl)ethyl]pyridine hydrochloride antagonists, and exploring the use of MPEP in combination with other drugs for therapeutic purposes. Additionally, there is a need for further studies to elucidate the downstream signaling pathways and cellular mechanisms involved in the effects of MPEP on neuronal function.
Synthesemethoden
MPEP can be synthesized using a multi-step process that involves the reaction of 2-bromo-5-nitropyridine with 1-methylpiperidine, followed by reduction with palladium on carbon and hydrogen gas. The resulting product is then treated with hydrochloric acid to obtain MPEP hydrochloride.
Wissenschaftliche Forschungsanwendungen
MPEP has been extensively used in scientific research to study the role of 2-[1-methyl-2-(1-piperidinyl)ethyl]pyridine hydrochloride in various physiological and pathological processes, including addiction, anxiety, depression, epilepsy, Parkinson's disease, and schizophrenia. MPEP has been shown to have therapeutic potential in these conditions by modulating 2-[1-methyl-2-(1-piperidinyl)ethyl]pyridine hydrochloride activity.
Eigenschaften
IUPAC Name |
2-(1-piperidin-1-ylpropan-2-yl)pyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.ClH/c1-12(13-7-3-4-8-14-13)11-15-9-5-2-6-10-15;/h3-4,7-8,12H,2,5-6,9-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSOBZRJVAXSVPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCCC1)C2=CC=CC=N2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Piperidin-1-ylpropan-2-yl)pyridine;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-methylbenzamide](/img/structure/B6079511.png)

![1-(4-chlorophenyl)-N-({1-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-3-piperidinyl}methyl)cyclopropanecarboxamide](/img/structure/B6079527.png)
![(4-{[1-(4-bromophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B6079548.png)
![N-(4-acetylphenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]propanamide](/img/structure/B6079552.png)
![6-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B6079558.png)

![4-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6079565.png)

![N-allyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6079575.png)
![1-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}isoquinoline](/img/structure/B6079589.png)
![2-chloro-5-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B6079600.png)

![ethyl 3-(2-fluorobenzyl)-1-[3-(1H-imidazol-2-yl)benzoyl]-3-piperidinecarboxylate](/img/structure/B6079611.png)